Reduced Chemopreventive Efficacy: Direct Head-to-Head Comparison with Myristicin in B[a]P-Induced Tumorigenesis
In a direct in vivo comparison, dihydromyristicin exhibited significantly reduced chemopreventive activity relative to myristicin in a B[a]P-induced tumorigenesis model in female A/J mice. The saturation of the double bond in myristicin to form dihydromyristicin resulted in a substantial decrease in tumor inhibitory activity [1].
| Evidence Dimension | Inhibition of B[a]P-induced forestomach tumor formation |
|---|---|
| Target Compound Data | 27% inhibition |
| Comparator Or Baseline | Myristicin: 31% inhibition |
| Quantified Difference | 4 percentage points lower inhibition |
| Conditions | Female A/J mice; 65 mg/kg B[a]P administered by gavage twice weekly for 4 weeks; test compounds given by gavage 3 days prior to and during carcinogen administration |
Why This Matters
This direct quantitative comparison establishes dihydromyristicin as a less efficacious chemopreventive agent than myristicin, guiding researchers to select the appropriate compound based on the required potency for in vivo cancer prevention studies.
- [1] Zheng GQ, Kenney PM, Zhang J, Lam LK. Inhibition of benzo[a]pyrene-induced tumorigenesis by myristicin, a volatile aroma constituent of parsley leaf oil. Carcinogenesis. 1992;13(10):1921-1923. doi:10.1093/carcin/13.10.1921 View Source
